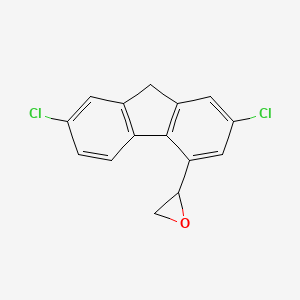

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,7-dichloro-9H-fluoren-4-yl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFBXSRAIWZONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677299 | |

| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53221-14-0 | |

| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a key synthetic intermediate, primarily recognized for its role in the manufacturing of the antimalarial drug Lumefantrine.[1][2][3] Its fluorene backbone, substituted with chlorine atoms and a reactive oxirane ring, makes it a versatile building block in medicinal and materials science. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its place in the broader context of pharmaceutical manufacturing.

Physicochemical Properties

The properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases. It is important to note that some physical properties, such as boiling point and flash point, are often predicted values.

| Property | Value | Reference(s) |

| CAS Number | 53221-14-0 | [4][5] |

| Molecular Formula | C₁₅H₁₀Cl₂O | [4][6] |

| Molecular Weight | 277.145 g/mol | [4][6] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [5] |

| Melting Point | 148-152°C (decomposes) | [7] |

| Boiling Point | 442.0 ± 45.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [6] |

| Flash Point | 241.3 ± 28.1℃ (Predicted) | |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF); slightly soluble in ethanol; insoluble in water. | [7] |

| Hazard Statements | H302 (Harmful if swallowed) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the chlorination of fluorene. The resulting 2,7-dichlorofluorene undergoes a Friedel-Crafts acylation followed by reduction and ring closure to form the oxirane.

Synthesis of 2,7-Dichlorofluorene (Precursor)

The primary precursor, 2,7-dichlorofluorene, is synthesized from fluorene. A common method involves the use of sulfuryl chloride as the chlorinating agent.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve fluorene in glacial acetic acid. The ratio of fluorene to glacial acetic acid can range from 1:1 to 1:10 (g/mL), with a preferred ratio of 1:2.5 (g/mL).[8] Add a catalytic amount of iron(III) chloride.

-

Chlorination: Cool the mixture to 16-20°C.[8] Slowly add sulfuryl chloride (approximately 1.6 times the mass of fluorene) dropwise while maintaining the temperature below 20°C.[8]

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.[8]

-

Work-up: Heat the reaction mixture to 95°C for 30 minutes.[8] Subsequently, cool the mixture slowly to 20°C to allow for crystallization.[8]

-

Isolation and Purification: Filter the solid product and wash the filter cake thoroughly with water. Dry the product to obtain 2,7-dichlorofluorene.[8]

Synthesis of this compound

The oxirane is typically synthesized from 2,7-dichlorofluorene via a two-step process involving Friedel-Crafts acylation to form an α-haloketone intermediate, followed by reduction and cyclization.

Experimental Protocol:

-

Friedel-Crafts Acylation:

-

Dissolve 2,7-dichlorofluorene in a suitable solvent like dichloromethane.

-

Cool the solution to a low temperature (e.g., 0-5°C).

-

Add a Lewis acid catalyst, such as aluminum trichloride.

-

Slowly add chloroacetyl chloride or bromoacetyl bromide.

-

After the reaction is complete, the mixture is typically quenched with a dilute acid solution. The organic layer is separated, washed, and the solvent is removed to yield the intermediate, 2,7-dichloro-4-(haloacetyl)fluorene.[9][10]

-

-

Reduction and Epoxidation (Corey-Chaykovsky Reaction):

-

The resulting 2,7-dichloro-4-(haloacetyl)fluorene intermediate is dissolved in a suitable solvent, such as methanol.

-

A reducing agent, commonly potassium borohydride or sodium borohydride, is added to the solution.[2][11] This reduction of the ketone and subsequent intramolecular nucleophilic substitution of the adjacent halide by the newly formed alkoxide results in the formation of the oxirane ring.

-

The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).[11]

-

-

Isolation and Purification:

Quality Control and Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

Role in Synthesis and Downstream Applications

The primary application of this compound is as a crucial intermediate in the synthesis of Lumefantrine.

Synthesis of Lumefantrine

The synthesis of Lumefantrine from the oxirane intermediate generally involves the following steps:

-

Ring-opening of the Epoxide: The oxirane ring is opened by reaction with di-n-butylamine to form 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.[1]

-

Condensation Reaction: The resulting amino alcohol is then condensed with p-chlorobenzaldehyde in the presence of a base (e.g., sodium hydroxide) to yield Lumefantrine.[1][12]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key synthetic workflows described above.

Caption: Synthetic pathway to this compound.

Caption: Conversion of the oxirane intermediate to Lumefantrine.

Biological Activity and Safety

Currently, there is limited publicly available data on the specific biological activity or signaling pathway interactions of this compound itself. Its primary significance lies in its role as a precursor to the biologically active molecule, Lumefantrine. As an intermediate, its toxicological profile is of interest for occupational safety during manufacturing. The compound is classified as harmful if swallowed (H302). Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical.

Conclusion

This compound is a well-defined chemical intermediate with established physicochemical properties and a clear synthetic pathway. Its importance is intrinsically linked to the production of Lumefantrine, a vital antimalarial therapeutic. While direct biological activity data for the oxirane is scarce, the methodologies for its synthesis and quality control are established, making it a readily accessible compound for pharmaceutical research and development. Further investigation into the properties of this and related fluorene derivatives could yield novel applications in medicinal chemistry and material science.

References

- 1. A Process For Preparation Of Lumefantrine [quickcompany.in]

- 2. CN111320547A - Synthesis method of lumefantrine-D9 - Google Patents [patents.google.com]

- 3. Improved One Pot Process For The Synthesis Of Lumefantrine [quickcompany.in]

- 4. This compound | C15H10Cl2O | CID 46911991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. watsonnoke.com [watsonnoke.com]

- 6. This compound | CAS#:53221-14-0 | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]

- 9. Preparation method for 2-dibutylamido-1-1(2,7- dichloro-9H-fluorine-4base)-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide: 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane (CAS: 53221-14-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a crucial intermediate in the synthesis of the antimalarial drug Lumefantrine.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in pharmaceutical manufacturing. While this compound is primarily utilized as a building block in multi-step syntheses, this guide also touches upon the broader biological context of fluorene derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 53221-14-0 | PubChem[2] |

| Molecular Formula | C₁₅H₁₀Cl₂O | PubChem[2] |

| Molecular Weight | 277.15 g/mol | PubChem[2] |

| Appearance | Off-white to pale yellow crystalline powder | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| Melting Point | 148-152 °C (decomposes) | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| Boiling Point (Predicted) | 442.0 ± 45.0 °C at 760 mmHg | ChemSrc[4] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | ChemSrc[4] |

| Solubility | Soluble in dichloromethane and tetrahydrofuran; slightly soluble in ethanol; insoluble in water. | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| IUPAC Name | This compound | PubChem[2] |

| InChI | InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 | PubChem[2] |

| InChIKey | GVFBXSRAIWZONX-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl | PubChem[2] |

Synthesis

The synthesis of this compound is a multi-step process that originates from 9H-fluorene. The general synthetic pathway involves the chlorination of the fluorene backbone, followed by a Friedel-Crafts acylation to introduce a chloroacetyl group at the 4-position. The final step is a reduction and subsequent intramolecular cyclization to form the desired oxirane ring.

Synthetic Pathway

The overall synthetic scheme is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are a composite of procedures described in various patents and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2,7-Dichloro-9H-fluorene

This step involves the chlorination of 9H-fluorene. A common method utilizes sulfuryl chloride as the chlorinating agent in a suitable solvent.

-

Materials: 9H-fluorene, sulfuryl chloride, dichloromethane, concentrated hydrochloric acid, sodium hydroxide solution.

-

Procedure:

-

Charge 9H-fluorene into a reactor containing dichloromethane at 25-30°C.

-

Add concentrated hydrochloric acid to the mixture.

-

Slowly add sulfuryl chloride dropwise over a period of 20 minutes while maintaining the temperature at 25-30°C.

-

Stir the reaction mixture for 6 hours at the same temperature.

-

Cool the reaction mixture to 5-10°C and adjust the pH to 7 with a sodium hydroxide solution.

-

Separate the organic layer, wash with deionized water, dry over sodium sulfate, and evaporate the solvent under vacuum.

-

The resulting residue can be further purified by recrystallization from a suitable solvent like hexanes to yield 2,7-dichlorofluorene.[5]

-

-

Yield: Reported yields for this step are in the range of 43-49%.[5]

Step 2: Synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

This step is a Friedel-Crafts acylation to introduce the chloroacetyl group.

-

Materials: 2,7-Dichloro-9H-fluorene, chloroacetyl chloride, anhydrous aluminum chloride, dichloromethane, hydrochloric acid.

-

Procedure:

-

Charge chloroacetyl chloride into a reactor with dichloromethane and cool the mixture to 0-5°C.

-

Slowly add anhydrous aluminum chloride to the cooled mixture over 25-30 minutes, maintaining the temperature at 0-5°C.

-

Stir the resulting mixture at 0-5°C for 30 minutes.

-

Add a solution of 2,7-dichlorofluorene in dichloromethane to the reaction mixture at 0-5°C.

-

Stir the reaction for 4 hours at 0-5°C, monitoring the progress by thin-layer chromatography.

-

Slowly pour the reaction mixture into pre-chilled hydrochloric acid to quench the reaction.

-

Separate the organic layer, wash, dry, and evaporate the solvent to obtain 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.[5]

-

Step 3: Synthesis of this compound

The final step involves the reduction of the ketone and subsequent intramolecular cyclization to form the epoxide.

-

Materials: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, a suitable reducing agent (e.g., potassium borohydride), an alcoholic solvent (e.g., methanol).

-

Procedure:

-

Dissolve 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in an alcoholic solvent.

-

Cool the solution and add the reducing agent portion-wise. The reduction of the ketone to a chlorohydrin intermediate occurs.

-

The chlorohydrin intermediate can then cyclize to the oxirane in situ, often facilitated by a base, or can be isolated first.

-

The reaction progress should be monitored by a suitable chromatographic technique.

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield this compound.

-

-

Note: Detailed, publicly available protocols for this specific step are limited, and optimization of reaction conditions is likely necessary.

Role in Drug Development

This compound is a key advanced intermediate in the synthesis of Lumefantrine, an essential component of artemisinin-based combination therapies (ACTs) for the treatment of malaria. The oxirane ring is a reactive functional group that allows for further chemical modifications to build the final, more complex structure of Lumefantrine.

The general workflow from the oxirane to a downstream product is illustrated below.

Caption: General workflow for the utilization of the oxirane intermediate.

Biological Activity Context

Currently, there is no publicly available data on the direct biological activity or mechanism of action of this compound. Its significance in the life sciences is primarily as a precursor to pharmacologically active molecules.

However, the broader class of fluorene derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:

-

Anticancer properties: Some fluorene derivatives have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antifungal activity: Certain fluorene-based compounds have demonstrated efficacy against various bacterial and fungal strains.

It is important to emphasize that these activities are characteristic of the general class of compounds and have not been specifically demonstrated for this compound.

The end-product of the synthesis in which this oxirane is a key intermediate, Lumefantrine, is an antimalarial agent. Its mechanism of action is believed to involve the inhibition of β-hematin formation in the malaria parasite, leading to the accumulation of toxic heme, and the inhibition of nucleic acid and protein synthesis.

Conclusion

This compound is a well-defined chemical entity with a critical role as an intermediate in the synthesis of the antimalarial drug Lumefantrine. While its direct biological activity has not been reported, its synthesis and chemical reactivity are of significant interest to medicinal and process chemists. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers and drug development professionals in their work with this important compound. Further research into optimizing its synthesis and exploring the potential biological activities of this and related fluorene epoxides could be a valuable area of investigation.

References

Spectroscopic and Analytical Profile of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for obtaining these spectra are also provided.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 53221-14-0 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₀Cl₂O | [2][3] |

| Molecular Weight | 277.14 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

| IUPAC Name | This compound | [1] |

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (fluorene C9), and oxirane ring protons. Aromatic protons typically resonate in the downfield region of 6.5-8.0 ppm.[5][6] Protons on carbons directly bonded to the aromatic ring, known as benzylic protons, appear around 2.0-3.0 ppm.[5][6]

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Fluorene Ring) | 7.0 - 8.0 | Multiplet (m) |

| Methylene (C9-H₂) | ~3.9 | Singlet (s) |

| Oxirane (CH-O) | 3.5 - 4.5 | Multiplet (m) |

| Oxirane (CH₂) | 2.5 - 3.5 | Multiplet (m) |

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the 120-150 ppm range.[5] The carbons of the oxirane ring are expected at higher field, typically between 40-60 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | 125 - 135 |

| Aromatic (C-C) | 135 - 145 |

| Aromatic (C-H) | 115 - 130 |

| Methylene (C9) | ~37 |

| Oxirane (CH-O) | 50 - 60 |

| Oxirane (CH₂) | 40 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (Methylene & Oxirane) | 3000 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O-C (Oxirane Ring) | 1250 (asymmetric stretch), 950-810 (symmetric stretch) | Stretching |

| C-Cl | 800 - 600 | Stretching |

Mass Spectrometry (MS)

The mass spectrum, likely obtained through electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| ~276 | Molecular ion (M⁺) peak for C₁₅H₁₀³⁵Cl₂O |

| ~278 | Isotope peak for one ³⁷Cl |

| ~280 | Isotope peak for two ³⁷Cl |

| M - 43 | Loss of the oxirane moiety (C₂H₃O) |

| M - Cl | Loss of a chlorine atom |

| M - C₂H₃O - Cl | Subsequent fragmentation |

The presence of two chlorine atoms will result in a characteristic M:M+2:M+4 isotope pattern with a ratio of approximately 9:6:1.

Experimental Protocols

The following are detailed methodologies for conducting NMR, IR, and MS analyses.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is recommended.[7]

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[7]

-

Collect the spectrum.

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[7]

-

Place the pellet in the sample holder of the FTIR instrument for analysis.[7]

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this may involve using a direct insertion probe which is heated to vaporize the sample.[8]

-

Ionization: Use Electron Ionization (EI) to generate charged fragments.[9] The electron gun bombards the vaporized sample with high-energy electrons.[10]

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic field.[9][10]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[8][9]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Relationship between chemical structure and predicted spectroscopic data.

References

- 1. This compound | C15H10Cl2O | CID 46911991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:53221-14-0 | Chemsrc [chemsrc.com]

- 3. watsonnoke.com [watsonnoke.com]

- 4. 2-(2,7-DICHLORO-9H-FLUORENYL-4-YL)OXIRANE | 53221-14-0 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. fiveable.me [fiveable.me]

- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

Synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane from 2,7-dichlorofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane, a key intermediate in the manufacturing of pharmacologically active molecules. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2,7-dichlorofluorene, followed by the formation of the oxirane ring via reduction and intramolecular cyclization. This document details the experimental protocols for each step, presents all quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2,7-dichlorofluorene proceeds through the formation of a key intermediate, 2,7-dichloro-4-(chloroacetyl)fluorene.

Physicochemical Data of Compounds

The following tables summarize the key physicochemical properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of 2,7-Dichlorofluorene

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 235.11 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 126-128 °C | --INVALID-LINK-- |

| Boiling Point | 370.7 °C at 760 mmHg | --INVALID-LINK-- |

| CAS Number | 7012-16-0 | --INVALID-LINK-- |

Table 2: Physicochemical Properties of 2,7-Dichloro-4-(chloroacetyl)fluorene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉Cl₃O | [1] |

| Molecular Weight | 311.59 g/mol | [1] |

| Appearance | Colorless prisms | [1] |

| Melting Point | 125-126 °C (398-399 K) | [1] |

| CAS Number | Not available |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀Cl₂O | [2][3] |

| Molecular Weight | 277.14 g/mol | [2][3] |

| Appearance | Light yellow to off-white crystalline powder | [4] |

| Melting Point | 148-152 °C (decomposes) | |

| Boiling Point | 442.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.4 g/cm³ (Predicted) | [2] |

| CAS Number | 53221-14-0 | [2][3] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2,7-Dichloro-4-(chloroacetyl)fluorene (Friedel-Crafts Acylation)

This step involves the acylation of 2,7-dichlorofluorene with chloroacetyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials and Reagents:

-

2,7-Dichlorofluorene

-

Dichloromethane (DCM)

-

Aluminum trichloride (AlCl₃)

-

Chloroacetyl chloride

-

Aqueous hydrochloric acid (10-15%)

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, dissolve 15.1 g of 2,7-dichlorofluorene in dichloromethane.

-

Cool the solution to an internal temperature of 0-5 °C using an ice bath.

-

Carefully add 12.0-13.0 g of aluminum trichloride to the cooled solution.

-

To this mixture, add 9.1-10.0 g of chloroacetyl chloride dropwise while maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into a 10-15% aqueous hydrochloric acid solution to quench the reaction.

-

Separate the organic layer.

-

Wash the organic layer with water to remove any remaining acid.

-

Distill off the dichloromethane to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 2,7-dichloro-4-(chloroacetyl)fluorene as colorless prisms.[1]

Expected Yield: While a specific yield for this reaction is not explicitly stated in the reviewed literature, Friedel-Crafts acylations of fluorene derivatives can proceed with yields ranging from moderate to high, depending on the specific conditions.[5]

Step 2: Synthesis of this compound (Epoxidation)

This step involves the reduction of the α-chloro ketone intermediate to a chlorohydrin, which then undergoes in-situ intramolecular cyclization to form the desired oxirane.

Materials and Reagents:

-

2,7-Dichloro-4-(chloroacetyl)fluorene

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

Procedure:

-

Suspend 2,7-dichloro-4-(chloroacetyl)fluorene in ethanol in a reaction vessel.

-

Cool the suspension to 0-5 °C.

-

Add sodium borohydride in small portions to the suspension, maintaining the temperature below 30°C.

-

After the addition is complete, stir the reaction mixture at ambient temperature for several hours (e.g., 24 hours) to allow for the reduction and subsequent in-situ formation of the oxirane.

-

Cool the reaction mixture to 0-5 °C and stir for an additional 30 minutes.

-

Filter the resulting solid product.

-

Wash the solid with chilled ethanol.

-

Further wash the product with water to remove any inorganic salts.

-

Dry the product under vacuum to obtain this compound.

Expected Yield: A Chinese patent describes a similar multi-step synthesis where the overall yield for the conversion from an analogous bromo-intermediate to the final oxirane is approximately 59%.[6]

Reaction Mechanisms

Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. Aluminum trichloride, a Lewis acid, activates the chloroacetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich fluorene ring, followed by deprotonation to restore aromaticity and yield the acylated product.

Epoxidation

The formation of the oxirane from the α-chloro ketone involves two key steps. First, sodium borohydride reduces the ketone to a secondary alcohol, forming a chlorohydrin intermediate. The resulting alkoxide is a nucleophile that then undergoes an intramolecular Williamson ether synthesis (an SN2 reaction), attacking the carbon bearing the chlorine atom and displacing the chloride ion to form the stable three-membered oxirane ring.

Concluding Remarks

The synthesis of this compound from 2,7-dichlorofluorene is a robust and scalable two-step process. The presented protocols, based on the available literature, provide a clear pathway for the preparation of this valuable intermediate. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis and further derivatization of this fluorene-based oxirane. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

- 1. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:53221-14-0 | Chemsrc [chemsrc.com]

- 3. This compound | C15H10Cl2O | CID 46911991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. watsonnoke.com [watsonnoke.com]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents [patents.google.com]

The Epoxidation of 2,7-dichloro-4-vinylfluorene: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epoxides are highly valuable synthetic intermediates in organic chemistry and drug development due to the strained three-membered ring that can be readily opened by a variety of nucleophiles, allowing for the introduction of diverse functional groups with stereochemical control. The target molecule, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane, incorporates the rigid, planar fluorene scaffold, a privileged structure in medicinal chemistry and materials science, with a reactive epoxide moiety. The synthesis of this compound is of interest for the development of novel pharmaceutical agents and functional materials.

Although a direct synthesis of 2,7-dichloro-4-vinylfluorene and its subsequent epoxidation is not extensively documented, a patented method describes the synthesis of the target epoxide via a multi-step process not involving direct epoxidation of the vinyl group.[1] This guide focuses on the more direct and widely applicable approach of epoxidizing the vinyl precursor, 2,7-dichloro-4-vinylfluorene. The principles and methods described herein are based on extensive literature on the epoxidation of analogous vinylarenes, such as styrene.

Mechanistic Pathways for the Epoxidation of 2,7-dichloro-4-vinylfluorene

The epoxidation of the vinyl group in 2,7-dichloro-4-vinylfluorene can be achieved through several established methods. The choice of method will influence the reaction mechanism, stereoselectivity, and reaction conditions.

Epoxidation with Peroxy Acids (e.g., m-CPBA)

One of the most common and straightforward methods for epoxidation is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent example.[2][3]

Mechanism: The reaction proceeds through a concerted, stereospecific "butterfly" transition state.[2][3] The pi bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, which is electrophilic.[3] This occurs in a single step where the new C-O bonds are formed on the same face of the double bond, resulting in a syn-addition.[2] The configuration of the starting alkene is retained in the epoxide product.[2]

Figure 1: Concerted mechanism of m-CPBA epoxidation.

Catalytic Epoxidation with Metal Complexes

For applications requiring high stereoselectivity, catalytic methods are often employed. Manganese and cobalt salen complexes are well-known catalysts for the asymmetric epoxidation of unfunctionalized alkenes.[4][5][6]

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[4][6] This method is particularly effective for the enantioselective epoxidation of cis-disubstituted and other unfunctionalized alkenes.[5]

Mechanism: The precise mechanism has been a subject of study, with evidence supporting both concerted and radical pathways depending on the substrate.[5][6] A generally accepted pathway involves the oxidation of the Mn(III) catalyst to a high-valent Mn(V)-oxo species.[6] This potent oxidizing agent then transfers its oxygen atom to the alkene. The approach of the alkene to the catalyst is directed by the chiral salen ligand, leading to the formation of one enantiomer of the epoxide in excess.[5]

Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Cobalt(II)-salen complexes can also catalyze the epoxidation of styrenes using molecular oxygen as the oxidant.[7] The catalytic activity is influenced by substituents on the salen ligand and the reaction conditions.[7]

Mechanism: The proposed mechanism involves the formation of a Co(III)-peroxo intermediate, which then transfers an oxygen atom to the alkene. The reaction can be sensitive to the solvent and temperature, with higher temperatures often required.[7]

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the epoxidation of vinylarenes, which can be adapted for 2,7-dichloro-4-vinylfluorene.

General Protocol for m-CPBA Epoxidation

-

Reaction Setup: Dissolve 2,7-dichloro-4-vinylfluorene (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (typically 1.1-1.5 eq.) portion-wise over 15-30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Jacobsen-Katsuki Asymmetric Epoxidation

-

Reaction Setup: In a round-bottom flask, dissolve 2,7-dichloro-4-vinylfluorene (1.0 eq.) and the chiral (R,R)- or (S,S)-Jacobsen's catalyst (0.02 - 0.05 eq.) in a suitable solvent like dichloromethane.[8] An optional additive such as 4-phenylpyridine N-oxide (0.2 eq.) can be added to enhance reactivity and selectivity.[8]

-

Cooling: Cool the mixture to 0 °C.[8]

-

Oxidant Addition: Add a buffered aqueous solution of sodium hypochlorite (1.5 - 2.0 eq.) dropwise with vigorous stirring.[8] The reaction is biphasic.

-

Reaction Monitoring: Monitor the reaction by TLC or chiral GC/HPLC to determine conversion and enantiomeric excess.[8]

-

Work-up: After completion (typically 2-4 hours), separate the organic layer.[8] Extract the aqueous phase with the solvent.[8]

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.[8] Purify by flash column chromatography.[8]

Quantitative Data from Analogous Systems

Due to the lack of specific data for the epoxidation of 2,7-dichloro-4-vinylfluorene, the following table summarizes typical quantitative data for the epoxidation of styrene and its derivatives using various methods. This data serves as a benchmark for what might be expected.

| Substrate | Method | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Styrene | Catalytic | Co(II)-salen | O₂ | 1,4-dioxane | 90 | 5 | 59.8 (selectivity) | N/A | [7] |

| (Z)-Stilbene | Catalytic | Chiral Mn(III)-salen | NaOCl | CH₂Cl₂ | RT | 3.5 | 84 | 97 | [9] |

| (Z)-1-phenylpropene | Catalytic | Chiral Mn(III)-salen | NaOCl | CH₂Cl₂ | RT | 3 | 79 | 92 | [9] |

| 3,4-dichlorostyrene | Catalytic | (R,R)-Jacobsen's catalyst | NaOCl | CH₂Cl₂ | 0 | 2-4 | High | High | [8] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from starting material to the characterized epoxide product.

Figure 3: General experimental workflow for the synthesis and characterization of the target epoxide.

Conclusion

The epoxidation of 2,7-dichloro-4-vinylfluorene is a feasible transformation that can likely be achieved using standard epoxidation methodologies. While direct experimental data for this specific substrate is sparse, the well-understood mechanisms of epoxidation for substituted styrenes provide a strong basis for predicting the outcome of these reactions. Both stoichiometric epoxidation with peroxy acids and catalytic methods, particularly asymmetric approaches like the Jacobsen-Katsuki epoxidation, are expected to be effective. The choice of method will depend on the desired outcome, with catalytic methods being superior for controlling stereochemistry. This guide provides the necessary theoretical background and practical considerations for researchers to successfully synthesize and characterize this compound.

References

- 1. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. leah4sci.com [leah4sci.com]

- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

starting materials for 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane, a key intermediate in the preparation of various pharmaceutical compounds, notably the antimalarial drug lumefantrine.[1] This document outlines the primary synthetic pathways, details the necessary starting materials, and provides experimental protocols based on established literature.

Synthetic Pathway Overview

The synthesis of this compound typically commences with the chlorination of fluorene to produce 2,7-dichlorofluorene.[1][2] This intermediate then undergoes an acylation or formylation reaction to introduce a carbonyl group at the 4-position, yielding 2,7-dichloro-9H-fluoren-4-carbaldehyde or a corresponding ketone. The final step involves the formation of the oxirane ring from the carbonyl compound, commonly achieved through the Johnson-Corey-Chaykovsky reaction.[3][4]

Caption: Synthetic pathway for this compound.

Starting Materials and Reagents

The successful synthesis of the target compound relies on the quality and purity of the following key starting materials and reagents:

| Material/Reagent | CAS Number | Molecular Formula | Notes |

| Fluorene | 86-73-7 | C₁₃H₁₀ | The initial hydrocarbon scaffold. |

| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | Chlorinating agent for the fluorene core.[2] |

| Glacial Acetic Acid | 64-19-7 | CH₃COOH | Solvent for the chlorination reaction.[2] |

| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | Acylating agent for Friedel-Crafts acylation.[5] |

| Aluminum Trichloride | 7446-70-0 | AlCl₃ | Lewis acid catalyst for Friedel-Crafts acylation.[5] |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Solvent for the acylation reaction.[5] |

| Trimethylsulfoxonium Iodide | 1774-47-6 | C₃H₉IOS | Precursor for the sulfur ylide in the epoxidation step.[3] |

| Sodium Hydride | 7646-69-7 | NaH | Strong base used to generate the sulfur ylide. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Solvent for the ylide formation and epoxidation reaction. |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 2,7-Dichlorofluorene

This procedure details the chlorination of fluorene using sulfuryl chloride.[1][2]

Procedure:

-

In a suitable reaction vessel, dissolve fluorene in glacial acetic acid. A typical mass-to-volume ratio is 1:2.5 (g/mL).[2]

-

Add a catalytic amount of iron(III) chloride.

-

Cool the mixture to approximately 16°C.

-

Slowly add sulfuryl chloride (approximately 1.6 times the mass of fluorene) while maintaining the temperature below 20°C.[2]

-

After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.

-

Heat the reaction mixture to 95°C for 30 minutes.

-

Cool the mixture to 20°C to allow for the precipitation of the product.

-

Filter the solid product and wash it with water until the filtrate is neutral.

-

Dry the solid to obtain 2,7-dichlorofluorene.

Quantitative Data:

| Parameter | Value | Reference |

|---|

| Yield | 63.3% |[2] |

Step 2: Synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

This step involves the Friedel-Crafts acylation of 2,7-dichlorofluorene.[5]

Procedure:

-

Dissolve 15.1 g of 2,7-dichlorofluorene in dichloromethane.

-

Cool the solution to a temperature between -22°C and -18°C.

-

Add 12.6 g of aluminum trichloride.

-

Slowly add a solution of 9.1 g of chloroacetyl chloride in 31 mL of dichloromethane, maintaining the internal temperature within the specified range.

-

After the reaction is complete, pour the reaction mixture into a 10-15% aqueous hydrochloric acid solution.

-

Separate the organic layer, wash it with water, and distill off the dichloromethane to obtain the crude acyl chloride product.

Step 3: Synthesis of this compound

This final step utilizes the Johnson-Corey-Chaykovsky reaction to form the epoxide ring.[3][4] While a specific literature procedure for the direct conversion of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone to the oxirane was not detailed in the provided search results, a general protocol for the epoxidation of a carbonyl group using a sulfur ylide is as follows. A more direct precursor for this step is often the corresponding aldehyde, 2,7-dichloro-9H-fluoren-4-carbaldehyde. The ketone from Step 2 would first need to be reduced to the corresponding chlorohydrin and then treated with a base to form the epoxide, or directly converted using a suitable reagent. A patent describes the reduction of a related bromo ethyl ketone with potassium borohydride followed by ring closure.[6]

A general procedure for the epoxidation of an aldehyde is as follows:

Procedure (General for Aldehyde):

-

To a stirred suspension of sodium hydride in dry DMSO, slowly add trimethylsulfoxonium iodide at room temperature under an inert atmosphere.

-

Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Cool the ylide solution in an ice bath.

-

Add a solution of 2,7-dichloro-9H-fluoren-4-carbaldehyde in dry DMSO dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Physicochemical Properties of this compound: [7]

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉Cl₂O |

| Molecular Weight | 284.14 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 148-152°C (decomposes) |

| Solubility | Soluble in DCM, THF; slightly soluble in ethanol; insoluble in water |

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for further details and safety information before undertaking these procedures in a laboratory setting.

References

- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 2. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. Preparation method for 2-dibutylamido-1-1(2,7- dichloro-9H-fluorine-4base)-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to the Potential Applications of Fluorenyl Oxirane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene, a polycyclic aromatic hydrocarbon, presents a rigid and planar scaffold that has become a cornerstone in medicinal chemistry and materials science. Its unique structure allows for functionalization at various positions, particularly the C9 methylene bridge, which exhibits acidity (pKa ≈ 22.6 in DMSO), facilitating the formation of the nucleophilic fluorenyl anion. This reactivity is fundamental to the synthesis of a diverse array of derivatives. When this privileged scaffold is combined with an oxirane (epoxide) ring—a strained, three-membered heterocycle—it creates a class of compounds with significant potential as reactive intermediates for drug discovery. The high reactivity of the oxirane ring allows for facile ring-opening reactions with various nucleophiles, enabling the generation of diverse chemical libraries. This guide explores the synthesis, potential therapeutic applications, and mechanisms of action of fluorenyl oxirane derivatives, providing detailed protocols and data for drug development professionals.

Core Synthesis of Fluorenyl Oxirane Derivatives

The primary pathway to therapeutically relevant compounds often involves a multi-step synthesis where the fluorenyl oxirane is a key intermediate. The general strategy involves the acylation of a suitable amine with a fluorene-based carboxylic acid, followed by epoxidation of an introduced allyl group, and subsequent ring-opening of the resulting oxirane with a nucleophile to yield the final active compounds.

Caption: General synthesis of fluorenyl amino alcohols via an oxirane intermediate.

Experimental Protocol: Three-Step Synthesis of Fluorenyl Amino Alcohols

This protocol describes the synthesis of a final amino alcohol derivative from a fluorenyl oxirane intermediate.

Step 1: Acylation of Allylamine

-

To a solution of 9H-fluorene-9-carboxylic acid, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP), and hydroxybenzotriazole (HOBt).

-

Add allylamine to the mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the N-allyl-9H-fluorene-9-carboxamide derivative.

Step 2: Epoxidation

-

Dissolve the N-allyl derivative obtained in Step 1 in a suitable solvent such as dichloromethane (DCM).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with a basic aqueous solution (e.g., sodium bicarbonate), and extract with an organic solvent.

-

Purify the crude product to obtain the fluorenyl oxirane intermediate.

Step 3: Nucleophilic Substitution (Oxirane Ring-Opening)

-

Dissolve the fluorenyl oxirane from Step 2 in a suitable solvent like ethanol.

-

Add the desired amine nucleophile (e.g., piperidine, morpholine).

-

Heat the reaction mixture under reflux until the epoxide is fully consumed.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final fluorenyl amino alcohol product.

Therapeutic Applications of Fluorenyl Derivatives

The fluorene scaffold is a versatile pharmacophore, and its derivatives, particularly those synthesized via oxirane intermediates, have shown significant promise in several therapeutic areas.

Neurodegenerative Diseases: Alzheimer's Disease

Alzheimer's disease is characterized by the depletion of the neurotransmitter acetylcholine. A key therapeutic strategy is the inhibition of cholinesterase enzymes, particularly butyrylcholinesterase (BuChE), which breaks down acetylcholine. Fluorenyl derivatives have been identified as potent and selective BuChE inhibitors.

Quantitative Data: Inhibition of Butyrylcholinesterase (BuChE)

A series of fluorenyl amino alcohols were synthesized and evaluated for their ability to inhibit equine BuChE (eqBuChE). The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Compound ID | R (Amine Nucleophile) | IC₅₀ (µM) for eqBuChE |

| 1 | Piperidine | 0.095 |

| 2 | 4-Methylpiperidine | 0.076 |

| 3 | Morpholine | 0.122 |

| 4 | N-Methylpiperazine | 0.038 |

| 5 | Pyrrolidine | 0.215 |

| 6 | Diethylamine | 12.93 |

Data represents a selection of compounds for illustrative purposes.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against cholinesterases is determined using a spectrophotometric method developed by Ellman.

-

Reagents :

-

0.1 M Phosphate Buffer (pH 8.0).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution in buffer.

-

Acetylthiocholine (ATCI) or Butyrylthiocholine (BTCI) iodide solution in water.

-

Equine Butyrylcholinesterase (eqBuChE) solution in buffer.

-

Test compound (inhibitor) solutions at various concentrations.

-

-

Procedure (96-well plate format) :

-

To each well, add phosphate buffer, the test compound solution, and the DTNB solution.

-

Add the enzyme solution to initiate the pre-incubation period (e.g., 15 minutes at 37°C) to allow inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Oncology

The rigid fluorene structure is an effective scaffold for developing cytotoxic agents. Derivatives have demonstrated potent anti-cancer activity against various human cancer cell lines. The oxirane ring serves as a valuable handle to introduce diverse functionalities that can enhance cytotoxicity and selectivity.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

Fluorene-based conjugates have been evaluated for their in-vitro anticancer activity. The IC₅₀ values against human colon carcinoma (HCT-116) and human cervical cancer (HeLa) cell lines are presented below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 8g | HCT-116 | 5.6 |

| Compound A | HeLa | 37.76 |

| Compound B | HeLa | 8.34 µg/mL |

(Data sourced from multiple studies for illustrative purposes)

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic effect of compounds on cancer cells is commonly determined using the MTT assay.

-

Cell Culture : Culture cancer cell lines (e.g., HCT-116, HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Procedure :

-

Seed cells into a 96-well plate at a density of approximately 8 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in media) and incubate for a specified period (e.g., 24 or 48 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Mechanism of Action: Enzyme Inhibition

A primary mechanism through which fluorenyl derivatives exert their therapeutic effects is through enzyme inhibition. Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development as it provides insight into the drug-target interaction.

Caption: Reversible enzyme inhibition mechanisms relevant to drug action.

Conclusion

Fluorenyl oxirane compounds represent a valuable class of intermediates for the synthesis of biologically active molecules. The inherent reactivity of the oxirane ring allows for the creation of diverse libraries of compounds from a common fluorene scaffold. Research has demonstrated their potential as potent inhibitors of enzymes implicated in neurodegenerative diseases and as effective cytotoxic agents against various cancers. The detailed synthetic and biological testing protocols provided in this guide offer a framework for researchers to explore this promising chemical space further. Future work should focus on optimizing the pharmacokinetic properties of these derivatives and elucidating their specific interactions with biological targets to advance them as potential therapeutic candidates.

Methodological & Application

Application Notes & Protocols: Synthesis of Lumefantrine from 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of the antimalarial drug Lumefantrine, starting from the key intermediate 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane. The synthesis is a two-step process involving the nucleophilic ring-opening of the oxirane followed by a condensation reaction. This guide includes comprehensive methodologies, tabulated quantitative data for key reaction parameters, and visual diagrams of the workflow and chemical pathway to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction

Lumefantrine is an aryl amino alcohol antimalarial agent, widely used in combination therapy with artemether for the treatment of uncomplicated malaria caused by Plasmodium falciparum. Its synthesis is a critical process for ensuring a stable supply of this essential medicine. One established synthetic route proceeds via the key intermediate, this compound. This pathway involves two primary transformations:

-

Epoxide Ring Opening: Reaction of the oxirane intermediate with di-n-butylamine to form 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.

-

Condensation: Reaction of the resulting amino alcohol with 4-chlorobenzaldehyde in the presence of a base to yield Lumefantrine.

These application notes provide detailed protocols for each step, along with purification methods and a summary of relevant quantitative data to guide laboratory synthesis.

Synthetic Pathway Overview

The overall synthesis transforms the fluorenyl oxirane into the final active pharmaceutical ingredient, Lumefantrine, as depicted in the reaction scheme below.

Caption: Overall workflow for the synthesis of Lumefantrine.

Caption: Chemical reaction pathway for Lumefantrine synthesis.

Data Presentation

Table 1: Physicochemical Properties of Compounds

| Compound | Formula | Mol. Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₁₅H₁₀Cl₂O | 277.14 | Off-white to pale yellow powder | 148-152 |

| 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | C₂₃H₂₉Cl₂NO | 406.39 | Solid | 79-81 |

| Lumefantrine | C₃₀H₃₂Cl₃NO | 528.94 | Yellow crystalline powder | 128-132 |

Table 2: Summary of Reaction Conditions and Quantitative Outcomes

| Step | Reactants & Solvents | Key Conditions | Reaction Time | Product Yield | Product Purity (HPLC) |

| 1. Epoxide Opening | Oxirane, Di-n-butylamine | 140°C, neat (amine as solvent) | 6 hours | Not specified | Not specified |

| 2. Condensation (Protocol A) | Amino alcohol, p-Chlorobenzaldehyde, NaOH, Methanol | Reflux temperature | Until TLC shows completion | ~85-89% | ~93-99% (crude) |

| 2. Condensation (Protocol B) | Amino alcohol, p-Chlorobenzaldehyde, NaOH, n-Butanol | RT, then 40-60°C | 1-2 hrs (RT), 4-6 hrs (heat) | High | 99.0-99.6% (crude) |

| 3. Purification | Crude Lumefantrine, n-Butanol or Ethyl Acetate | Heat to dissolve, cool to crystallize | N/A | >90% recovery | >99.8% |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (Intermediate)

This protocol is based on the reaction of the oxirane with excess di-n-butylamine, which acts as both reactant and solvent.

Materials:

-

This compound

-

Di-n-butylamine

-

Absolute ethanol

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and thermometer

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Charge a round-bottom flask with this compound and an excess of di-n-butylamine (e.g., approximately a 1:8 molar ratio of oxirane to amine).

-

Heat the reaction mixture to 140°C and maintain this temperature for approximately 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting oxirane spot is no longer visible.

-

Once the reaction is complete, allow the mixture to cool.

-

Remove the excess di-n-butylamine by distillation under reduced pressure.

-

To the resulting residue, add absolute ethanol and heat to reflux to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to 0-5°C to induce crystallization.

-

Collect the precipitated light-yellow crystalline powder by filtration.

-

Wash the filter cake with a small amount of cold absolute ethanol.

-

Dry the product under vacuum to yield 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.

Protocol 2: Synthesis and Purification of Lumefantrine

This section provides two alternative methods for the condensation step, followed by a general purification procedure.

Method A: Condensation in Methanol at Reflux

Materials:

-

2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (10 g, 0.0246 mol)

-

4-Chlorobenzaldehyde (5.24 g, 0.0372 mol)

-

Sodium hydroxide (NaOH) (1.97 g, 0.0492 mol)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in 100 mL of methanol.

-

To the stirred solution, add 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol and 4-chlorobenzaldehyde.

-

Heat the resulting suspension to reflux and stir until TLC analysis indicates the complete consumption of the starting amino alcohol.

-

After the reaction is complete, cool the mixture to room temperature and continue stirring overnight to maximize precipitation.

-

Collect the yellow precipitated solid by filtration, wash with cold methanol, and dry under vacuum at 50°C to obtain crude Lumefantrine.

Method B: Condensation in n-Butanol

Materials:

-

2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (100 g, 0.246 mol)

-

4-Chlorobenzaldehyde (39.7 g, 0.283 mol)

-

Sodium hydroxide (11.8 g, 0.298 mol)

-

n-Butanol (500 mL)

-

Deionized water

Procedure:

-

To a stirred slurry of the amino alcohol intermediate and 4-chlorobenzaldehyde in n-butanol, add sodium hydroxide at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Heat the mixture to 40-60°C and maintain this temperature for 4-6 hours.

-

Upon reaction completion, cool the mixture gradually to 0-5°C and stir for an additional 1-2 hours.

-

Filter the yellow solid, wash thoroughly with water, and dry under vacuum to yield crude Lumefantrine.

Purification of Crude Lumefantrine

Procedure:

-

Take the crude Lumefantrine (e.g., 115 g) and add it to n-butanol (approx. 7.5 volumes, e.g., 862.5 mL).

-

Heat the mixture to 85-90°C until a clear solution is obtained.

-

Filter the hot solution to remove any particulates.

-

Gradually cool the filtrate to room temperature, and then further cool in an ice bath to 0-5°C for 1-1.5 hours to crystallize the product.

-

Collect the yellow crystalline solid by filtration and dry under vacuum at 60-70°C to yield pure Lumefantrine. An HPLC purity of >99.8% can be achieved with this method.

Analytical Characterization

The identity and purity of the synthesized Lumefantrine should be confirmed using standard analytical techniques.

-

HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final product and to quantify any related impurities.

-

Spectroscopy: The structure of Lumefantrine can be confirmed by spectroscopic methods.

-

Mass Spectrometry: Shows a molecular ion peak at m/z 528.0, confirming the molecular weight.

-

IR Spectroscopy: Shows characteristic absorption bands for O-H (~3404 cm⁻¹), aliphatic and aromatic C-H (~2953 cm⁻¹), and C-Cl groups.

-

NMR Spectroscopy: ¹H-NMR spectra show characteristic signals for aromatic, aliphatic, and hydroxyl protons, confirming the molecular structure.

-

Application Notes and Protocols: Ring-Opening of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to the formation of functionalized 1,2-amino alcohols, ethers, and thioethers. This ring-opening reaction is a critical step in the synthesis of the antimalarial drug Lumefantrine. This document provides detailed protocols for the ring-opening of this compound with various nucleophiles, offering a foundation for the development of novel therapeutics and other advanced materials.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the nucleophilic ring-opening of this compound.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Di-n-butylamine | Neat, 140 °C, 6 h | 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | >98% | [1][2] |

| Primary Amine (e.g., Aniline) | Acetic acid (catalyst), neat or in a solvent (e.g., water), room temperature to reflux | 2-(Phenylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | High (general protocol) | [1] |

| Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄) or base catalyst (e.g., NaOMe), Methanol (solvent and nucleophile), room temperature to reflux | 1-(2,7-Dichloro-9H-fluoren-4-yl)-2-methoxyethanol | Good to excellent (general protocol) | [3] |

| Thiol (e.g., Thiophenol) | Base catalyst (e.g., Et₃N) or solvent-free in water, room temperature to reflux | 1-(2,7-Dichloro-9H-fluoren-4-yl)-2-(phenylthio)ethanol | High (general protocol) | [4][5] |

Experimental Protocols

Protocol 1: Ring-Opening with a Secondary Amine (Di-n-butylamine) - Industrial Scale

This protocol is adapted from an industrial synthesis of a Lumefantrine intermediate.[1][2]

Materials:

-

This compound

-

Di-n-butylamine

-

Water

-

Absolute Ethanol

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

Charge the reaction vessel with this compound (1.0 eq).

-

Add di-n-butylamine (excess, acting as both reactant and solvent).

-

Heat the mixture to 140 °C with stirring.

-

Maintain the reaction at 140 °C for 6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and add water to precipitate the product and to quench the reaction.

-

Separate the organic layer.

-

Remove the excess di-n-butylamine by distillation under reduced pressure.

-

Add absolute ethanol to the residue and heat to reflux to dissolve the product.

-

Cool the solution slowly to 0-5 °C to induce crystallization.

-

Filter the solid product, wash with cold absolute ethanol, and dry to a constant weight to yield 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.

Protocol 2: General Laboratory-Scale Ring-Opening with a Primary Amine (e.g., Aniline)

This protocol is a general method adaptable for various primary amines.[1]

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Glacial Acetic Acid (catalyst)

-

Solvent (optional, e.g., water, ethanol, or neat)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol) or proceed neat.

-

Add the primary amine (1.1 - 1.5 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino alcohol.

Mandatory Visualization

Caption: Experimental workflow for the ring-opening of this compound.

Caption: Key components and conditions for the ring-opening reaction.

References

- 1. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel secondary alcohols through the nucleophilic addition of Grignard reagents to 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane. The Grignard reaction offers a robust and versatile method for carbon-carbon bond formation, enabling the creation of a diverse range of fluorene-based alcohol derivatives.[1][2][3] Fluorene scaffolds are of significant interest in medicinal chemistry and drug development due to their unique structural and biological properties.[4] These protocols are designed to provide a reproducible methodology for researchers engaged in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Included are comprehensive experimental procedures, tabulated quantitative data for clarity, and visual diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The fluorene moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. The functionalization of the fluorene core allows for the modulation of pharmacological properties, making it a valuable building block in drug discovery. The starting material, this compound (CAS 53221-14-0), is a key intermediate in the synthesis of compounds such as the antimalarial drug Lumefantrine.[5]

The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds. The reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on an electrophilic carbon, such as the carbon atom in an epoxide ring.[1][2][3] The reaction of a Grignard reagent with an epoxide, such as this compound, provides a reliable and efficient route to secondary alcohols. This reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the opening of the oxirane and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.[6][7]

Reaction Mechanism and Workflow

The synthesis of secondary alcohols from this compound using a Grignard reagent can be depicted by the following general mechanism and experimental workflow.

Caption: General mechanism of the Grignard reaction with an epoxide.

Caption: Experimental workflow for the synthesis of secondary alcohols.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative secondary alcohol, 1-(2,7-dichloro-9H-fluoren-4-yl)propan-2-ol, using methylmagnesium bromide as the Grignard reagent.

Materials and Reagents:

-

This compound (CAS 53221-14-0)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer, mass spectrometer, and IR spectrophotometer for characterization

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon). The flask is allowed to cool to room temperature under the inert atmosphere.

-

Reagent Addition: this compound (1.0 g, 3.61 mmol) is dissolved in 20 mL of anhydrous diethyl ether and transferred to the dropping funnel. Methylmagnesium bromide (1.5 mL of a 3.0 M solution in diethyl ether, 4.5 mmol, 1.25 equivalents) is charged into the round-bottom flask via syringe, followed by 10 mL of anhydrous diethyl ether.

-

Reaction: The flask containing the Grignard reagent is cooled in an ice bath. The solution of the epoxide is added dropwise from the dropping funnel to the stirred Grignard reagent over a period of 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-